molecular formula C10H13NO3 B1366950 Ethyl 2-ethoxynicotinate CAS No. 15441-51-7

Ethyl 2-ethoxynicotinate

Cat. No.: B1366950
CAS No.: 15441-51-7
M. Wt: 195.21 g/mol
InChI Key: WJIBAKMAWMCQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-ethoxynicotinate is a chemical compound belonging to the class of nicotinic acid esters. It is characterized by its yellowish-brown liquid form and sweet odor. This compound is commonly utilized in medical, environmental, and industrial research.

Biochemical Analysis

Biochemical Properties

Ethyl 2-ethoxynicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD+), where this compound acts as a precursor in the biosynthesis of NAD+. This interaction is crucial for various metabolic processes, including glycolysis, the citric acid cycle, and oxidative phosphorylation. Additionally, this compound can interact with enzymes such as nicotinate phosphoribosyltransferase, which catalyzes the conversion of nicotinic acid to nicotinic acid mononucleotide, a key step in NAD+ biosynthesis .

Cellular Effects

This compound has several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can enhance the activity of sirtuins, a family of NAD±dependent deacetylases, which play a role in regulating cellular stress responses, aging, and metabolism. Furthermore, this compound has been shown to affect the expression of genes involved in oxidative stress response and energy metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. At the molecular level, this compound binds to nicotinate phosphoribosyltransferase, facilitating the conversion of nicotinic acid to nicotinic acid mononucleotide. This binding interaction is essential for the biosynthesis of NAD+, which is a critical cofactor in numerous enzymatic reactions. Additionally, this compound can modulate the activity of sirtuins by increasing the availability of NAD+, thereby influencing gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy in biochemical assays. Long-term studies have also indicated that this compound can have sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance metabolic processes and improve cellular function. At high doses, it can lead to toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the beneficial effects of this compound are maximized at moderate doses, while higher doses result in adverse effects. These findings highlight the importance of optimizing the dosage of this compound for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to NAD+ biosynthesis. It interacts with enzymes such as nicotinate phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, which are essential for the conversion of nicotinic acid to NAD+. These interactions influence metabolic flux and the levels of metabolites involved in energy production and cellular respiration. Additionally, this compound can affect the metabolism of other biomolecules, including amino acids and lipids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via facilitated diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It can be targeted to specific cellular compartments, such as the mitochondria and nucleus, where it plays a role in regulating energy metabolism and gene expression. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. These localization patterns are crucial for its role in cellular processes and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-ethoxynicotinate can be synthesized through various methods. One common approach involves the reaction of 2-chloronicotinic acid with ethanol in the presence of a base, followed by esterification . The reaction typically requires controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-ethoxynicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products Formed:

    Oxidation: Nicotinic acid derivatives.

    Reduction: this compound alcohols.

    Substitution: Various substituted nicotinates.

Scientific Research Applications

Ethyl 2-ethoxynicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is utilized in the production of various industrial chemicals and materials

Comparison with Similar Compounds

  • Ethyl nicotinate
  • Methyl nicotinate
  • Propyl nicotinate

Comparison: Ethyl 2-ethoxynicotinate is unique due to its ethoxy group, which imparts distinct chemical and physical properties compared to its analogsFor instance, the ethoxy group may enhance its lipophilicity, making it more suitable for certain biological applications .

Properties

IUPAC Name

ethyl 2-ethoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-13-9-8(6-5-7-11-9)10(12)14-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIBAKMAWMCQDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90489724
Record name Ethyl 2-ethoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90489724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15441-51-7
Record name Ethyl 2-ethoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90489724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of the compound prepared in Example 284 (1.3 g) and cesium carbonate (2.53 g) in N,N-dimethylformamide (15 mL) was stirred at room temperature for 2 hours and then treated with ethyl iodide (0.62 mL) at room temperature, and stirring continued for 18 hours. The solvent was evaporated in vacuo and the residue partitioned between ethyl acetate and saturated aqueous solution of sodium bicarbonate. The combined organic extracts were washed with brine, dried and evaporated in vacuo to a yellow oil and purified by column chromatography on silica gel (10-50% ethyl acetate in hexane) to obtain the title compound (0.904 g) having the following physical data.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-ethoxynicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-ethoxynicotinate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-ethoxynicotinate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-ethoxynicotinate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-ethoxynicotinate
Reactant of Route 6
Ethyl 2-ethoxynicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.